
6-(tribromomethyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tribromomethyl)-7H-purine is a halogenated purine derivative characterized by the presence of a tribromomethyl group attached to the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tribromomethyl)-7H-purine typically involves the bromination of a suitable purine precursor. One common method is the bromination of 6-methylpurine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the bromination reaction is carried out in a reactor with controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Tribromomethyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding purine derivatives with different functional groups.
Reduction Reactions: Reduction of the tribromomethyl group can lead to the formation of methyl or other alkyl-substituted purines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include ammonia, primary or secondary amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like ethanol or water at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as pyridinium chlorochromate (PCC) or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted purines with functional groups like amino, thiol, or hydroxyl groups.
Oxidation Reactions: Oxidized purine derivatives with carbonyl or carboxyl groups.
Reduction Reactions: Reduced purine derivatives with alkyl groups replacing the tribromomethyl group.
Applications De Recherche Scientifique
6-(Tribromomethyl)-7H-purine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(tribromomethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylpurine: A precursor in the synthesis of 6-(tribromomethyl)-7H-purine, lacking the tribromomethyl group.
6-Chloromethylpurine: Similar structure but with a chloromethyl group instead of a tribromomethyl group.
6-Bromomethylpurine: Contains a bromomethyl group, offering different reactivity and properties compared to the tribromomethyl derivative.
Uniqueness
This compound is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
89415-28-1 |
|---|---|
Formule moléculaire |
C6H3Br3N4 |
Poids moléculaire |
370.83 g/mol |
Nom IUPAC |
6-(tribromomethyl)-7H-purine |
InChI |
InChI=1S/C6H3Br3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-2H,(H,10,11,12,13) |
Clé InChI |
WZKCOSLKMRWBET-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


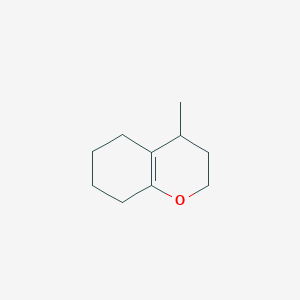
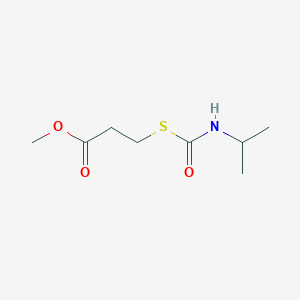
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
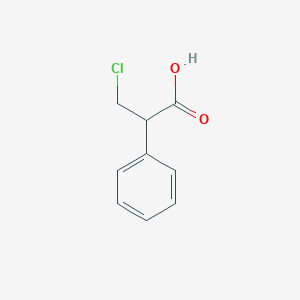
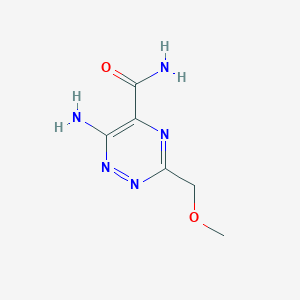
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)
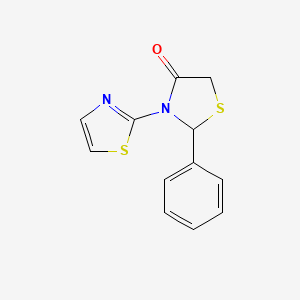
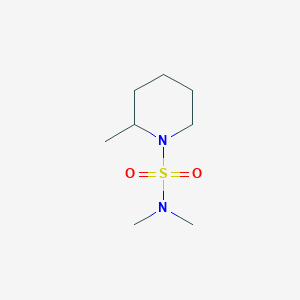
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
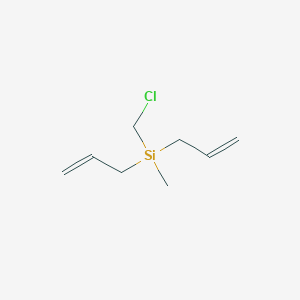
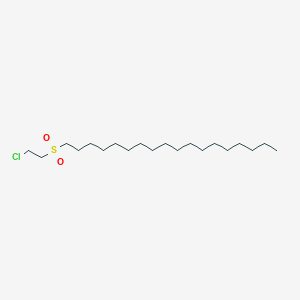
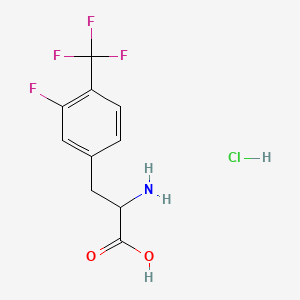
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
